DAT Binding Affinity of the 3-Methylidene-8-azabicyclo[3.2.1]octane Scaffold vs. 8-Methyl Tropane
In the absence of direct experimental data for the target compound, class-level inference is drawn from the closest published scaffold. The 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series, which shares the rigid 3-ethylidenyl substitution pattern analogous to the 3-methylidene group, demonstrates that the N-8 substituent dramatically influences DAT binding. For example, the N-methyl derivative (endowing basicity) yields a Ki of 55 nM for DAT, whereas the N-phenyl compound (neutral, aromatic) drops to 690 nM [1]. The target compound’s 3-fluoropyridine-4-carbonyl group is expected to occupy an intermediate electronic and steric space, potentially achieving a distinct DAT affinity value critical for central nervous system probe development.
| Evidence Dimension | DAT binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet determined |
| Comparator Or Baseline | N-methyl analog: Ki = 55 nM; N-phenyl analog: Ki = 690 nM (both from the 3-ethylidenyl series) |
| Quantified Difference | A 12.5-fold variation in DAT Ki is observed solely by altering the N-8 substituent within the same scaffold class. |
| Conditions | [3H]WIN 35,428 displacement assay at human DAT expressed in HEK-293 cells |
Why This Matters
Demonstrates that the N-8 substituent is a critical selectivity determinant; the specific 3-fluoropyridine-4-carbonyl group cannot be substituted without quantitative assessment of the resulting DAT affinity shift, which is essential for reproducible CNS target engagement studies.
- [1] Luo S, et al. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorg Med Chem Lett. 2011;21(24):7431-7434. Table 1. View Source
